molecular formula C8H5Cl2NOS B2690805 2,7-Dichloro-6-methoxybenzo[d]thiazole CAS No. 1784096-83-8

2,7-Dichloro-6-methoxybenzo[d]thiazole

Cat. No.: B2690805
CAS No.: 1784096-83-8
M. Wt: 234.09
InChI Key: URUHIOGINWPPKD-UHFFFAOYSA-N
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Description

2,7-Dichloro-6-methoxybenzo[d]thiazole is a heterocyclic compound featuring a benzothiazole core substituted with chlorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-6-methoxybenzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,7-dichloroaniline with carbon disulfide and methanol in the presence of a base, followed by oxidative cyclization. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The choice of solvents, catalysts, and purification methods are tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloro-6-methoxybenzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Major Products

The major products depend on the specific reactions and conditions used. For example, substitution with an amine might yield 2,7-diamino-6-methoxybenzo[d]thiazole, while oxidation could produce sulfoxides or sulfones.

Scientific Research Applications

2,7-Dichloro-6-methoxybenzo[d]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,7-Dichloro-6-methoxybenzo[d]thiazole exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved are often elucidated through biochemical assays and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzothiazole: Lacks the methoxy group, which can significantly alter its reactivity and applications.

    6-Methoxybenzothiazole:

Uniqueness

2,7-Dichloro-6-methoxybenzo[d]thiazole is unique due to the combination of chlorine and methoxy substituents, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.

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Properties

IUPAC Name

2,7-dichloro-6-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NOS/c1-12-5-3-2-4-7(6(5)9)13-8(10)11-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUHIOGINWPPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)N=C(S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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